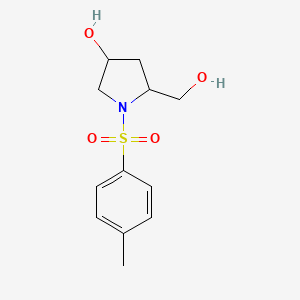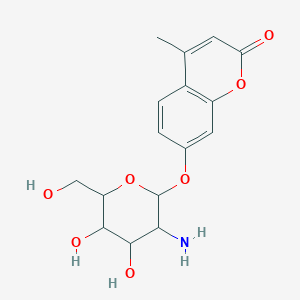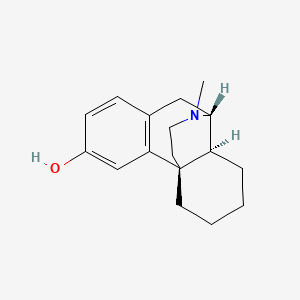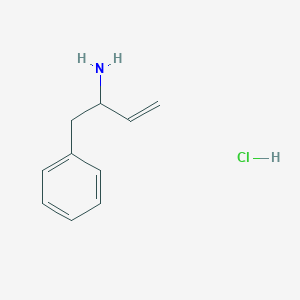
5-(Hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tosyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position of the pyrrolidine ring.
Tosylation: The hydroxyl group at the 1-position is tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: Reduction of the tosyl group to a thiol.
Substitution: Nucleophilic substitution reactions at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols.
Major Products
Oxidation: Formation of (3R,5S)-5-(carboxymethyl)-1-tosylpyrrolidin-3-ol.
Reduction: Formation of (3R,5S)-5-(hydroxymethyl)-1-mercaptopyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its tosyl group can participate in nucleophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol: Similar structure but with a methyl group instead of a tosyl group.
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol: Lacks the tosyl group, making it less reactive in certain substitution reactions.
Uniqueness
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is unique due to the presence of both a hydroxymethyl and a tosyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-2-4-12(5-3-9)18(16,17)13-7-11(15)6-10(13)8-14/h2-5,10-11,14-15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLQBNFZCEBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)
![2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13382706.png)


![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)



![6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine](/img/structure/B13382745.png)



![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B13382777.png)
